Cas no 1153384-12-3 (1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione)

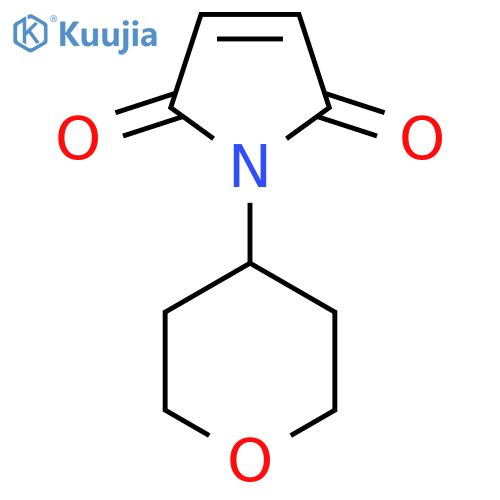

1153384-12-3 structure

商品名:1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

CAS番号:1153384-12-3

MF:C9H11NO3

メガワット:181.188542604446

CID:5073240

1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione 化学的及び物理的性質

名前と識別子

-

- 1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

- 1-(oxan-4-yl)pyrrole-2,5-dione

-

- インチ: 1S/C9H11NO3/c11-8-1-2-9(12)10(8)7-3-5-13-6-4-7/h1-2,7H,3-6H2

- InChIKey: LIYIOWNAWYGSPC-UHFFFAOYSA-N

- ほほえんだ: O1CCC(CC1)N1C(C=CC1=O)=O

計算された属性

- せいみつぶんしりょう: 181.074

- どういたいしつりょう: 181.074

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 248

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 46.6

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ゆうかいてん: 169-171 °C

- ふってん: 319.3±35.0 °C at 760 mmHg

- フラッシュポイント: 146.9±25.9 °C

- じょうきあつ: 0.0±0.7 mmHg at 25°C

1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-69595-2.5g |

1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione |

1153384-12-3 | 95% | 2.5g |

$1174.0 | 2023-05-05 | |

| Enamine | EN300-69595-5.0g |

1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione |

1153384-12-3 | 95% | 5g |

$1737.0 | 2023-05-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10539-5G |

1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione |

1153384-12-3 | 95% | 5g |

¥ 7,873.00 | 2023-03-15 | |

| TRC | E589358-100mg |

1-(Oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione |

1153384-12-3 | 100mg |

$ 250.00 | 2022-06-05 | ||

| Enamine | EN300-69595-1.0g |

1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione |

1153384-12-3 | 95% | 1g |

$600.0 | 2023-05-05 | |

| Enamine | EN300-69595-10.0g |

1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione |

1153384-12-3 | 95% | 10g |

$2577.0 | 2023-05-05 | |

| Aaron | AR01ABJ9-5g |

1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione |

1153384-12-3 | 95% | 5g |

$2414.00 | 2023-12-16 | |

| Aaron | AR01ABJ9-250mg |

1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione |

1153384-12-3 | 95% | 250mg |

$398.00 | 2025-02-10 | |

| A2B Chem LLC | AV60025-1g |

1-(Oxan-4-yl)-2,5-dihydro-1h-pyrrole-2,5-dione |

1153384-12-3 | 95% | 1g |

$667.00 | 2024-04-20 | |

| A2B Chem LLC | AV60025-5g |

1-(Oxan-4-yl)-2,5-dihydro-1h-pyrrole-2,5-dione |

1153384-12-3 | 95% | 5g |

$1864.00 | 2024-04-20 |

1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione 関連文献

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

1153384-12-3 (1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione) 関連製品

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1153384-12-3)1-(oxan-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

清らかである:99%/99%

はかる:1g/5g

価格 ($):508.0/1107.0